molecular formula C12H19NO2 B1446090 Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1630906-30-7

Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B1446090
M. Wt: 209.28 g/mol
InChI Key: CBMMXWAEFJBHDO-UHFFFAOYSA-N
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Description

Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate is a unique chemical compound with the molecular formula C12H19NO2 . It is a solid substance and is often used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(OC(N1CC(CC2=C)(C2)C1)=O)C .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 209.29 . The compound should be stored in a refrigerator . It is white to yellow in color .

Scientific Research Applications

Environmental Impact and Degradation

  • Synthetic Phenolic Antioxidants : A study highlights the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol. SPAs have been found in various environmental matrices and are associated with potential health risks due to their hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

  • Decomposition of Methyl Tert-Butyl Ether : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor reveals alternative methods for decomposing and converting MTBE into less harmful substances, showcasing the potential for environmental remediation of similar compounds (Hsieh et al., 2011).

Synthesis and Industrial Applications

  • Synthesis of Vandetanib : A review of the synthesis of Vandetanib, a therapeutic agent, analyzes various synthetic routes, including the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. This study provides insights into efficient, high-yield industrial production methods for complex molecules (Mi, 2015).

  • Natural Neo Acids and Neo Alkanes : This review discusses over 260 naturally occurring and synthesized neo fatty acids, neo alkanes, and their analogs, demonstrating diverse biological activities. It explores the potential for these compounds in pharmaceutical, cosmetic, and agronomic industries, highlighting the importance of tertiary butyl groups in bioactive compounds (Dembitsky, 2006).

Safety And Hazards

The compound is classified as non-combustible solids . The flash point is not applicable . The compound comes with a warning signal word . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9-5-12(6-9)7-13(8-12)10(14)15-11(2,3)4/h1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMXWAEFJBHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=C)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165315
Record name 1,1-Dimethylethyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate

CAS RN

1630906-30-7
Record name 1,1-Dimethylethyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630906-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-methylene-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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